N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety linked via a methylene group to the N1 position of the oxalamide backbone, while the N2 position is substituted with an o-tolyl (ortho-methylphenyl) group.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13-7-3-4-8-15(13)20-17(22)16(21)19-11-14-12-23-18(24-14)9-5-2-6-10-18/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFRODPQVCQWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps. One common route starts with the preparation of 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then converted to the corresponding amine. This amine is subsequently reacted with o-tolyl oxalyl chloride to form the final oxalamide product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure characterized by a 1,4-dioxaspiro[4.5]decan moiety and an oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 332.4 g/mol. The spirocyclic structure contributes to its distinct three-dimensional conformation, enhancing its biological activity and chemical reactivity.
Preliminary studies have indicated that N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide may exhibit significant biological properties:
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory responses through the inhibition of specific signaling pathways.
- Analgesic Effects : It may also possess analgesic properties, potentially providing relief from pain by acting on various molecular targets involved in pain perception.
Case Study : In a study assessing the anti-inflammatory effects of oxalamide derivatives, this compound demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting its utility as a therapeutic agent in inflammatory diseases .
Organic Synthesis
The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry:
- Reactivity : The oxalamide moiety facilitates nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules.
- Versatility : It can serve as a building block for synthesizing other biologically active compounds.
Data Table: Reactivity Profile
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Involves the replacement of a leaving group with a nucleophile | Various substituted oxalamides |
| Coupling Reactions | Formation of carbon-carbon bonds | Complex organic molecules |
Targeting Molecular Pathways
Research indicates that this compound can inhibit Receptor Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammation and cell survival.
Case Study : A study highlighted the compound's ability to inhibit RIPK1 kinase activity, thereby affecting downstream signaling pathways related to inflammation and apoptosis . This mechanism positions the compound as a candidate for further investigation in therapeutic applications targeting necroptosis-related diseases.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxalamide Derivatives
Structural Comparison
The table below highlights key structural differences between the target compound and related oxalamides:
Key Observations:
- Spirocyclic vs. Aromatic Substituents : The target compound’s 1,4-dioxaspiro[4.5]decane group provides steric hindrance and metabolic resistance compared to planar aromatic substituents in S336 or compound 16 .
- Functional Group Diversity : Unlike the hydroxybenzoyl (compound 16) or ferrocenyl (compound 2c) groups, the target lacks polar or metal-containing functionalities, suggesting distinct reactivity and bioavailability .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide is a complex organic compound with significant potential for biological activity. Its unique structural features, including the dioxaspiro framework and oxalamide functional group, suggest that it may interact with various biological targets, influencing physiological processes.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 318.4 g/mol. The compound's structure includes:
- Dioxaspiro framework : This contributes to the compound's stability and potential reactivity.
- Oxalamide group : Known for its ability to form hydrogen bonds, which may enhance binding affinity to biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these biological molecules. For example, compounds with similar structures have been shown to act as agonists for serotonin receptors, indicating possible neuroactive properties for this compound .
Biological Evaluations
Recent studies have focused on the evaluation of related compounds that demonstrate similar structural characteristics. Here are some key findings:
These findings suggest that derivatives of the dioxaspiro framework may possess significant pharmacological potential, particularly in neuropharmacology.
Neuroprotective Activity
In a study involving a derivative of the dioxaspiro structure, researchers found that it exhibited neuroprotective effects in mouse models subjected to formalin-induced pain. This suggests that compounds like this compound could be explored for their analgesic properties .
Selectivity and Potency
Another investigation highlighted a series of derivatives that showed promising selectivity and potency at serotonin receptors. For instance, one compound demonstrated a selectivity ratio of 80 for the 5-HT1A receptor over α1 adrenoceptors, indicating a potential pathway for developing targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
